3-Sulfanylbutan-1-ol
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Overview
Description
3-Sulfanylbutan-1-ol: is an organic compound with the molecular formula C4H10OS. It is a thiol-containing alcohol, characterized by the presence of both a hydroxyl group (-OH) and a sulfanyl group (-SH) on a butane backbone. This compound is known for its distinctive odor and is found in various natural sources, including coffee, passion fruit juice, beer, and even domestic cat urine .
Mechanism of Action
Target of Action
3-Sulfanylbutan-1-ol is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . It is an alkanethiol that is butane substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups
Mode of Action
As a volatile organic compound, it may interact with olfactory receptors, contributing to the aroma and flavor profiles of the substances in which it is found .
Biochemical Pathways
This compound is involved in the biochemical pathways of several species. In the domestic cat (Felis catus), it is a metabolite found in urine . It is also a metabolite in Coffea arabica (coffee), Poncirus trifoliata, and Lynx rufus
Result of Action
The result of the action of this compound is primarily observed in its contribution to the aroma and flavor profiles of the substances in which it is found. In domestic cats, it is a major male sex recognition pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfanylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The hydroxyl group can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Alkanes.
Substitution: Halides, amines.
Scientific Research Applications
3-Sulfanylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the context of its presence in natural sources like coffee and passion fruit juice.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Comparison with Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: This compound has a similar structure but includes a methyl group at the third position, which can influence its reactivity and applications.
2-Methyl-3-sulfanylbutan-1-ol: Another similar compound with a methyl group at the second position, affecting its chemical properties and uses.
Uniqueness: 3-Sulfanylbutan-1-ol is unique due to its specific combination of a hydroxyl and a sulfanyl group on a butane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Properties
IUPAC Name |
3-sulfanylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRYVOQWOVNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31030-39-4 |
Source
|
Record name | MERCAPTO-BUTANOL/3- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-Sulfanylbutan-1-ol in the context of wine aroma?
A: this compound is a volatile sulfur compound that contributes to the complex aroma profile of wines, particularly those affected by Botrytis cinerea (noble rot). While present in lower concentrations than other volatile thiols like 3-sulfanylhexan-1-ol, it has been identified as a potential contributor to the overall aroma of botrytized sweet wines. []
Q2: Besides wine, are there other natural sources of this compound?
A: Yes, this compound has been identified in various natural sources besides grapes and wine. It is a significant contributor to the characteristic odor of cat urine. [] Additionally, it has been found in coffee, passion fruit, and the peel of P. trifoliata (a citrus relative). []
Q3: How does the presence of Botrytis cinerea influence the levels of this compound and other related compounds in wine?
A: Research suggests that this compound, along with other sulfanylalcohols like 3-sulfanylpentan-1-ol and 3-sulfanylheptan-1-ol, are not detectable in grape must but are formed during the fermentation process. Importantly, the concentrations of these compounds are significantly higher in wines produced from grapes infected with Botrytis cinerea. This suggests that the fungus plays a crucial role in the formation of these aroma compounds, contributing to the unique sensory profile of botrytized wines. []
Q4: Are there any known precursors to this compound in plants?
A: Research on P. trifoliata suggests that this compound and its related alkanoate esters could be derived from cysteine-S-conjugates. Specifically, S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine was identified in the fruit peel and is a plausible precursor. [] This finding provides insight into the biosynthetic pathways of this compound in plants.
Q5: Has this compound been investigated in other biological contexts?
A: Yes, beyond its presence in food and beverages, research has explored the role of this compound in human axillary odor. It, along with other sulfanylalkanols, is found in human axilla secretions and contributes to the characteristic odor when broken down by bacteria. Studies have identified Corynebacterium species as capable of cleaving cysteine conjugates, potentially serving as precursors to these odoriferous thiols. []
Q6: Are there analytical methods for quantifying this compound in complex mixtures?
A: Yes, researchers utilize Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD) for the identification and quantification of this compound and other volatile thiols in complex matrices like wine. This technique provides the sensitivity and selectivity needed to measure these compounds at their low naturally occurring concentrations. []
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